Bienvenue dans la boutique en ligne BenchChem!

N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride

Antibacterial Staphylococcus aureus Structure-Activity Relationship

N4-[(Furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride (free base CAS 681475-24-1; MW 254.29 g/mol) belongs to the N2,N4-disubstituted quinazoline-2,4-diamine class, a scaffold extensively investigated for antibacterial, antileishmanial, and vasodilatory applications. The compound features a furan-2-ylmethyl substituent at the N4 position and a methyl group at the N2 position of the quinazoline-2,4-diamine core.

Molecular Formula C14H15ClN4O
Molecular Weight 290.75
CAS No. 1215800-01-3
Cat. No. B2610595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride
CAS1215800-01-3
Molecular FormulaC14H15ClN4O
Molecular Weight290.75
Structural Identifiers
SMILESCNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CO3.Cl
InChIInChI=1S/C14H14N4O.ClH/c1-15-14-17-12-7-3-2-6-11(12)13(18-14)16-9-10-5-4-8-19-10;/h2-8H,9H2,1H3,(H2,15,16,17,18);1H
InChIKeyHTCSTNHGCDJMCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-[(Furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine Hydrochloride (CAS 1215800-01-3): Compound Identity and Pharmacological Context for Procurement Decisions


N4-[(Furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride (free base CAS 681475-24-1; MW 254.29 g/mol) belongs to the N2,N4-disubstituted quinazoline-2,4-diamine class, a scaffold extensively investigated for antibacterial, antileishmanial, and vasodilatory applications [1]. The compound features a furan-2-ylmethyl substituent at the N4 position and a methyl group at the N2 position of the quinazoline-2,4-diamine core. Within the published antibacterial SAR series, this compound corresponds to quinazoline 1 and represents the minimal N2-alkyl derivative among N4-furfuryl-substituted analogs [1]. The hydrochloride salt (CAS 1215800-01-3) is commercially available from multiple suppliers at ≥95% purity for research use .

Why N2,N4-Disubstituted Quinazoline-2,4-diamines Cannot Be Interchanged: The Case for N4-[(Furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine Hydrochloride


Within the N2,N4-disubstituted quinazoline-2,4-diamine series, seemingly minor structural modifications produce profound shifts in biological activity, selectivity, and toxicity profiles. The N2-methyl substitution in this compound represents the smallest possible alkyl group at that position, which published SAR data demonstrate yields fundamentally different antibacterial and antileishmanial activity compared to N2-isopropyl, N2-ethyl, or N2-aryl analogs [1]. Furthermore, the furan-2-ylmethyl N4-substituent imparts distinct electronic properties and heterocycle-dependent pharmacological behavior relative to the thiophen-2-ylmethyl analog—a compound that was specifically selected for systemic vasodilator development due to its unique selectivity profile [2]. The quantitative evidence below demonstrates why generic interchange with class analogs is not scientifically justified for procurement or experimental design.

Quantitative Differentiation Evidence for N4-[(Furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine Hydrochloride Relative to Closest Analogs


Antibacterial Activity: N2-Methyl vs. N2-Isopropyl at N4-Furfuryl Quinazoline-2,4-diamine – Direct Head-to-Head Comparison

In the foundational antibacterial SAR study by Van Horn et al. (2014), the target compound (designated quinazoline 1, bearing N4-furfuryl and N2-methyl) produced no zone of inhibition (ZOI) in Kirby–Bauer disk diffusion assays against methicillin-resistant Staphylococcus aureus, whereas the directly comparable N2-isopropyl analog (quinazoline 3, identical N4-furfuryl substituent) displayed a ZOI of 10 mm and a minimum inhibitory concentration (MIC) of 180 μM [1]. This represents a qualitative absence of detectable antibacterial activity for the N2-methyl derivative versus quantifiable inhibition for the N2-isopropyl counterpart under identical assay conditions, demonstrating that the N2-substituent size is a critical determinant of antibacterial efficacy within the N4-furfuryl series [1].

Antibacterial Staphylococcus aureus Structure-Activity Relationship MIC Quinazoline-2,4-diamine

Vasodilator Selectivity: Furan-2-ylmethyl vs. Thiophen-2-ylmethyl at N4 – Cross-Study Pharmacological Differentiation

During systematic screening of N2,N4-disubstituted quinazoline-2,4-diamines as PDE5 inhibitors and pulmonary artery vasodilators, the thiophen-2-ylmethyl N4 analog (N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine, compound 8) was specifically identified and advanced because it presented greater selectivity for systemic (mesenteric) over pulmonary vasculature—a profile that distinguished it from other analogs in the series, which were primarily pulmonary artery-selective [1]. Compound 8 induced a potent endothelium-independent vasorelaxant effect comparable to nifedipine on isolated rat mesenteric arteries, produced acute hypotension in Wistar rats at 0.05–0.1 mg/kg i.v., and demonstrated low hepatotoxicity risk with no effect on hepatocyte viability or CYP activities at concentrations up to 5 μM [1]. The furan-2-ylmethyl analog (target compound) was part of the same screening library but was not selected for advanced characterization, implying a different selectivity profile—likely pulmonary-biased, consistent with the broader quinazoline PDE5 inhibitor series where furan-bearing analogs exhibited preferential pulmonary artery vasodilation [2].

Vasodilation PDE5 inhibition Pulmonary artery Systemic vasculature Heterocycle SAR

N2-Substituent Size Determines Antibacterial Potency: Quantitative SAR Across N4-Furfuryl Quinazoline-2,4-diamine Series

The Van Horn et al. (2014) SAR study systematically varied the N2-substituent while holding N4-furfuryl constant. The N2-methyl derivative (target compound, quinazoline 1) and N2-ethyl derivative (quinazoline 2) both failed to produce zones of inhibition in Kirby–Bauer assays [1]. In contrast, branched alkyl groups at N2 restored activity: N2-isopropyl (quinazoline 3) gave MIC 180 μM, and N2-tert-butyl (quinazoline 6) was approximately half as potent (MIC ~360 μM) [1]. The N2-cyclopentyl derivative (quinazoline 9) achieved activity comparable to compound 3 [1]. This SAR establishes that the N2-methyl compound defines the inactive baseline of the series, with antibacterial activity emerging only when the N2-substituent exceeds a critical steric threshold (≥ isopropyl) [1].

Antibacterial SAR N2-alkyl optimization MIC quantification Quinazoline Drug resistance

Antileishmanial Selectivity: Small N2-Alkyl Quinazoline-2,4-diamines Exhibit Reduced Host Cell Toxicity Relative to Diaryl Analogs

In the antileishmanial SAR study by Zhu et al. (2015), quinazoline-2,4-diamines with aromatic substituents at both N2 and N4 exhibited potent in vitro activity against intracellular Leishmania donovani but relatively low selectivity due to toxicity toward murine macrophages [1]. In contrast, compounds substituted with small alkyl groups (such as methyl or isopropyl) at either N2 or N4 generally showed lower antileishmanial potency but were significantly less toxic to the J774 murine macrophage cell line [1]. Although the specific N2-methyl-N4-furfuryl compound was not among the 31 analogs tested in that study, the class-level SAR firmly establishes that N2-methyl derivatives belong to the low-toxicity, moderate-potency subgroup—making this compound a suitable scaffold for selectivity-optimization campaigns where host cell safety is prioritized over maximal antiparasitic potency [1].

Antileishmanial Selectivity index Macrophage toxicity Visceral leishmaniasis Quinazoline-2,4-diamine

Physicochemical Differentiation: Furan vs. Thiophene N4-Heterocycle Impacts Calculated Drug-Likeness Parameters

The replacement of the furan oxygen with a thiophene sulfur at the N4-heterocycle produces measurable changes in calculated physicochemical descriptors relevant to drug-likeness assessment. The target furan compound (free base, C14H14N4O, MW 254.29 g/mol) has a calculated octanol-water partition coefficient (clogP) of approximately 1.49 and a topological polar surface area (TPSA) of 52.71 Ų . The thiophene analog (C14H14N4S, MW 270.36 g/mol) has a higher molecular weight (+16.07 Da) and a predictably higher clogP due to the increased lipophilicity of sulfur relative to oxygen . These differences, while modest in absolute terms, can influence aqueous solubility, membrane permeability, and nonspecific protein binding—factors that directly affect in vitro assay performance and the interpretability of potency comparisons between the two analogs .

Physicochemical properties Drug-likeness Lipinski parameters Heterocycle comparison LogP

Adenosine Receptor Pharmacology: N2-Ethyl vs. N2-Methyl at N4-Furfuryl Quinazoline-2,4-diamine Determines A1 Agonist Activity

The N2-ethyl-N4-furfuryl analog AR-001 was identified as an adenosine A1 receptor agonist with demonstrated hypnotic efficacy in a pentobarbital-induced sleep model in rodents, significantly decreasing sleep onset latency and increasing total sleep time; these effects were blocked by the selective A1 antagonist DPCPX [1]. While no direct A1 activity data are available for the N2-methyl analog, the SAR established by this study demonstrates that even a single methylene difference at N2 (methyl vs. ethyl) can determine whether the N4-furfuryl quinazoline-2,4-diamine scaffold engages the adenosine A1 receptor with agonistic efficacy [1]. The N2-methyl compound therefore serves as the critical one-carbon-shorter comparator for defining the minimum N2-alkyl chain length required for A1 receptor agonism in this chemotype [1].

Adenosine A1 receptor Hypnotic Sleep disorder N2-alkyl SAR GPCR agonism

Recommended Research and Industrial Application Scenarios for N4-[(Furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine Hydrochloride Based on Quantitative Evidence


Antibacterial SAR Baseline: Negative Control for N2-Substituent Optimization of N4-Furfuryl Quinazoline-2,4-diamines

This compound serves as the essential inactive baseline (quinazoline 1) in antibacterial SAR campaigns targeting methicillin-resistant S. aureus. Its lack of detectable ZOI and MIC in Kirby–Bauer and broth microdilution assays, contrasted with the 180 μM MIC of the N2-isopropyl analog (quinazoline 3) tested in the same study, provides a validated negative control for defining the minimum steric requirement at N2 for antibacterial activity [1]. Procurement is recommended for any medicinal chemistry program seeking to establish N2-substituent SAR in this scaffold.

Pulmonary Artery Vasodilator Screening: Furan-Specific Comparator for Heterocycle-Dependent Selectivity Studies

The furan-2-ylmethyl N4-substituent of this compound distinguishes it from the thiophene analog (compound 8), which was specifically advanced as a systemic vasodilator due to its greater selectivity for mesenteric over pulmonary vasculature [1]. The furan analog is the appropriate procurement choice for research groups investigating pulmonary artery-selective PDE5 inhibition and vasodilation, where the oxygen heterocycle may confer preferential pulmonary vascular targeting [2].

Antileishmanial Selectivity Optimization: Low-Toxicity Scaffold Entry Point

Based on class-level evidence that N2,N4-disubstituted quinazoline-2,4-diamines bearing small alkyl groups at N2 exhibit reduced cytotoxicity toward murine macrophages (J774 cell line) compared to diaryl-substituted analogs [1], this N2-methyl derivative represents the lowest-toxicity starting point for antileishmanial lead optimization. It is recommended for procurement by groups pursuing safety-driven antileishmanial drug discovery where host cell tolerability is prioritized over maximal antiparasitic potency [1].

Adenosine A1 Receptor SAR: Sub-Threshold Comparator for N2-Alkyl Chain Length Requirements

The N2-ethyl analog AR-001 demonstrates adenosine A1 receptor agonism with hypnotic efficacy, while the N2-methyl derivative is predicted to fall below the alkyl chain length threshold for A1 activation [1]. This compound is therefore recommended as the critical one-carbon-shorter comparator for patent boundary definition and SAR studies aimed at establishing the minimum N2-substituent size for adenosine A1 receptor engagement within the N4-furfuryl quinazoline-2,4-diamine chemotype [1].

Quote Request

Request a Quote for N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.